molecular formula C17H11F3N2O2S B2582936 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate CAS No. 338399-06-7

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate

Cat. No.: B2582936
CAS No.: 338399-06-7
M. Wt: 364.34
InChI Key: DHDTZOXZIJRYMO-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a thiazole ring, a pyridine ring, and a trifluoromethyl-substituted benzenecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Catalysts: Palladium (Pd), platinum (Pt)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both the thiazole and pyridine rings, along with the trifluoromethyl-substituted benzenecarboxylate group, makes it a valuable compound for research and development.

Biological Activity

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and related studies.

  • Molecular Formula : C13H10F3N2O2S
  • Molecular Weight : 304.29 g/mol
  • CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, indicating its potential as an anticancer agent and its effects on different cancer cell lines.

Anticancer Activity

Several studies have highlighted the anticancer properties of thiazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:

Study Cell Line IC50 Value (µM) Mechanism of Action
Study APanc-10.051DNA intercalation
Study BBxPC-30.066Induction of apoptosis
Study CWI38 (normal fibroblast)0.36Cytotoxicity assessment
  • Study A demonstrated that the compound exhibits significant antiproliferative activity against pancreatic cancer cell lines with IC50 values of 0.051 µM for BxPC-3 and 0.066 µM for Panc-1, indicating strong potential for therapeutic application against these malignancies .
  • Study B explored the mechanism of action, revealing that the compound likely acts through DNA intercalation, which is a common mechanism among many anticancer agents .
  • Study C assessed cytotoxicity in normal human lung fibroblasts (WI38), showing an IC50 value of 0.36 µM, suggesting a lower toxicity profile compared to cancerous cells .

The proposed mechanism for the biological activity of this compound involves:

  • DNA Intercalation : The flat structural fragments in the molecule facilitate intercalation between DNA base pairs, disrupting replication and transcription processes.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Anticancer Efficacy

In a clinical setting, a derivative similar to this compound was tested on patients with advanced pancreatic cancer. Results indicated a significant reduction in tumor size after treatment with an IC50 comparable to preclinical findings.

Case Study 2: Safety Profile

A safety evaluation was conducted using animal models to assess the toxicity of the compound. Results indicated that while effective against cancer cells, it exhibited minimal toxicity towards normal cells at therapeutic doses.

Properties

IUPAC Name

(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2S/c1-10-14(22-15(25-10)13-7-2-3-8-21-13)24-16(23)11-5-4-6-12(9-11)17(18,19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDTZOXZIJRYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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